molecular formula C6H12Br2O4 B13037085 (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol

(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol

Cat. No.: B13037085
M. Wt: 307.96 g/mol
InChI Key: VFKZTMPDYBFSTM-FBXFSONDSA-N
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Description

(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two bromine atoms and four hydroxyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol typically involves the bromination of hexane derivatives under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding hexane derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of hexane-2,3,4,5-tetraone.

    Reduction: Formation of hexane-2,3,4,5-tetraol.

    Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups enable the compound to form covalent bonds and hydrogen bonds with biological molecules, affecting their structure and function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S)-1,6-Dichlorohexane-2,3,4,5-tetraol
  • (2R,3R,4S,5S)-1,6-Diiodohexane-2,3,4,5-tetraol
  • (2R,3R,4S,5S)-1,6-Difluorohexane-2,3,4,5-tetraol

Uniqueness

(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C6H12Br2O4

Molecular Weight

307.96 g/mol

IUPAC Name

(2R,3R,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6+

InChI Key

VFKZTMPDYBFSTM-FBXFSONDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](CBr)O)O)O)O)Br

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br

Origin of Product

United States

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